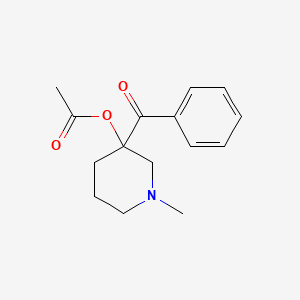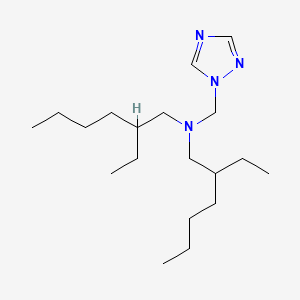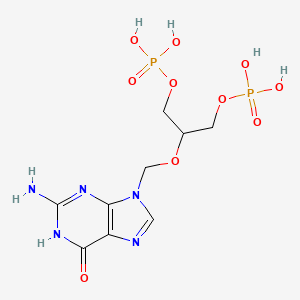
(3-Benzoyl-1-methylpiperidin-3-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Benzoyl-1-methylpiperidin-3-yl) acetate is an organic compound with the molecular formula C15H19NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group attached to the nitrogen atom of the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzoyl-1-methylpiperidin-3-yl) acetate typically involves the acylation of 1-methylpiperidine with benzoyl chloride, followed by esterification with acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation step and a catalyst like sulfuric acid for the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Benzoyl-1-methylpiperidin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(3-Benzoyl-1-methylpiperidin-3-yl) acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Benzoyl-1-methylpiperidin-3-yl) acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with multiple pathways .
Vergleich Mit ähnlichen Verbindungen
- (3-Benzoyl-1-methylpiperidin-2-yl) acetate
- (3-Benzoyl-1-methylpiperidin-4-yl) acetate
- (3-Benzoyl-1-ethylpiperidin-3-yl) acetate
Comparison: Compared to its analogs, (3-Benzoyl-1-methylpiperidin-3-yl) acetate exhibits unique properties due to the position of the benzoyl group and the acetate ester. These structural differences influence its reactivity and binding affinity, making it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C15H19NO3 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
(3-benzoyl-1-methylpiperidin-3-yl) acetate |
InChI |
InChI=1S/C15H19NO3/c1-12(17)19-15(9-6-10-16(2)11-15)14(18)13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI-Schlüssel |
FGUZRDNXIWJOOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CCCN(C1)C)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)



![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)



![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)

![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
